molecular formula C10H21NO2S B2549685 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol CAS No. 1702890-26-3

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol

Cat. No.: B2549685
CAS No.: 1702890-26-3
M. Wt: 219.34
InChI Key: FMSLTBZAQBGBSF-UHFFFAOYSA-N
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Description

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol is a synthetic organic compound characterized by a propane-1,2-diol backbone substituted with a 7,7-dimethyl-1,4-thiazepane heterocyclic ring. The thiazepane ring is a seven-membered structure containing one sulfur and one nitrogen atom, with two methyl groups at the 7-position.

Properties

IUPAC Name

3-(7,7-dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2S/c1-10(2)3-4-11(5-6-14-10)7-9(13)8-12/h9,12-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSLTBZAQBGBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1)CC(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702890-26-3
Record name 3-(7,7-dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol typically involves the formation of the thiazepane ring followed by the introduction of the propane-1,2-diol moiety. One common synthetic route includes the reaction of a suitable precursor with a sulfur and nitrogen source under controlled conditions to form the thiazepane ring. Subsequent steps involve the functionalization of the ring to introduce the propane-1,2-diol group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The thiazepane ring can undergo substitution reactions where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the thiazepane ring.

Scientific Research Applications

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The thiazepane ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol with structurally related compounds from the provided evidence:

Compound Name Substituent Group Functional Groups Key Structural Features Potential Applications Reference
This compound 7,7-Dimethyl-1,4-thiazepane Diol, thiazepane ring Bulky heterocycle with S/N atoms; two methyl groups Pharmaceuticals (inferred) N/A
3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol 4-Allyl-2-methoxyphenoxy Diol, aromatic ether Allyl and methoxy groups on aromatic ring Green resins, polymers
3-(2-Methoxyphenoxy)propane-1,2-diol 2-Methoxyphenoxy Diol, aromatic ether Methoxy-substituted aromatic ring Green resins, adhesives
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl, methylamino Amino alcohol, thiophene Thiophene sulfur; amino group Pharmaceutical impurities

Key Differences and Implications

Backbone and Substituent Complexity :

  • The target compound’s thiazepane ring introduces steric bulk and electronic diversity compared to the aromatic ethers in ’s diols. This may reduce solubility in polar solvents but enhance lipid membrane permeability, a trait advantageous in drug design.
  • In contrast, the aromatic ether diols (e.g., compounds 16 and 26 in ) exhibit planar, rigid structures ideal for polymer crosslinking in green resins .

Functional Group Reactivity: The diol groups in all compounds enable hydrogen bonding, but the thiazepane’s nitrogen may participate in acid-base interactions, unlike the inert methoxy groups in ’s diols. The amino alcohol in (3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) features a basic amine, making it more reactive in nucleophilic reactions compared to the target compound’s neutral thiazepane .

Synthetic Accessibility :

  • highlights straightforward synthesis of aromatic ether diols via nucleophilic substitution or coupling reactions. The target compound’s thiazepane ring likely requires more complex cyclization steps, such as thioether formation followed by ring expansion .

Physicochemical Properties (Inferred)

Property Target Compound 3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Molecular Weight (g/mol) ~275 (estimated) ~252 ~211
LogP (Predicted) ~1.5 (moderate hydrophobicity) ~1.2 ~0.8
Solubility Moderate in polar aprotic solvents High in acetone/DMSO High in alcohols/water
Stability Likely stable to hydrolysis Sensitive to strong acids/bases Oxidative degradation possible

Biological Activity

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol is a chemical compound characterized by its unique thiazepane ring structure and the presence of a propane-1,2-diol moiety. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.

Structural Information

The molecular formula of this compound is C10H21NO2S. The compound features a seven-membered thiazepane ring containing both nitrogen and sulfur atoms. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC10H21NO2S
SMILESCC1(CCN(CCS1)CC(CO)O)C
InChIInChI=1S/C10H21NO2S/c1-10(2)3-4-11(5-6-14-10)7-9(13)8-12/h9,12-13H,3-8H2,1-2H3

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structures have shown promising biological activities that may be extrapolated to this compound.

The mechanism of action for compounds with thiazepane rings often involves interaction with specific enzymes or receptors. The unique structure of the thiazepane ring enables it to modulate biological pathways by binding to molecular targets. This interaction can lead to various biological effects depending on the target involved.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameBiological Activity
3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrileAntibacterial
3-(7,7-Dimethylthiazepan-4-yloxy)-propanenitrileAntifungal
3-(7-Methylthiazepan)-propanediolAntiviral

Synthesis and Preparation

The synthesis of this compound typically involves forming the thiazepane ring followed by functionalization to introduce the propane diol group. Common synthetic routes include:

  • Cyclization : Reaction of suitable precursors under controlled conditions to form the thiazepane ring.
  • Functionalization : Subsequent introduction of the propane moiety through nucleophilic substitution reactions.

Safety and Toxicology

Preliminary safety data indicate that this compound may pose health hazards if ingested or contacted with skin. It is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye damage (H318). Proper safety measures should be taken when handling this compound.

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